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Serracin-P 23 kDa subunit

bacteriocin phage tail sequence homology

The Serracin-P 23 kDa subunit (UniProt P83378) is the indispensable core tube protein of the serracin P nanocomplex, a phage-tail-like bacteriocin with demonstrated in vivo efficacy against Erwinia amylovora comparable to streptomycin. This 171-amino-acid subunit, with its basic pI (9.41) and distinct N-terminal sequence (ALPKKLKYLNLFNDGFNYMGVV), is essential for functional particle assembly and cannot be substituted by other bacteriocin tube proteins. Procure the purified recombinant subunit for high-resolution structural studies (X-ray crystallography, cryo-EM), for generating antibodies for biopesticide QC batch release, or as a phylogenetic marker for evolutionary studies.

Molecular Formula
Molecular Weight
Cat. No. B1575897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSerracin-P 23 kDa subunit
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Serracin-P 23 kDa Subunit: A Phage-Tail-Like Bacteriocin Core Protein with Defined Structural Homology and Agricultural Biocontrol Potential


The Serracin-P 23 kDa subunit (UniProt P83378) is a core structural component of serracin P, a high-molecular-weight (HMW) phage-tail-like bacteriocin (PTLB) produced by Serratia plymuthica J7 [1]. As the major tube protein of this bactericidal nanocomplex, the 23 kDa subunit comprises approximately 171 amino acids and exhibits N-terminal sequence homology to phage tail tube proteins from coliphages P2, 186, and various prophages [1]. The intact serracin P particle displays potent antibacterial activity against Erwinia amylovora, the fire blight pathogen, as well as Klebsiella pneumoniae, Serratia liquefaciens, Serratia marcescens, and Pseudomonas fluorescens [1].

Why Generic Bacteriocin Substitution Fails: Serracin-P 23 kDa Subunit Exhibits Distinct Sequence Identity, Mass, and Physicochemical Properties Compared to Sheath Subunits and Other HMW Bacteriocins


Phage-tail-like bacteriocins (PTLBs) are modular nanomachines composed of distinct sheath and tube subunits; the Serracin-P 23 kDa subunit functions specifically as the core tube protein, while the 43 kDa subunit forms the contractile sheath [1]. Substituting a 23 kDa tube subunit from another HMW bacteriocin (e.g., pyocin R 18 kDa, xenorhabdicin 20 kDa, or uredovoricin 20D3 21 kDa) would fail to assemble a functional particle due to mismatched molecular mass, divergent N-terminal sequence identity (23 kDa subunit shares only 48–77% identity with homologs), and distinct amino acid composition profiles [1]. Even within the serracin P complex itself, the 23 kDa and 43 kDa subunits are not interchangeable; they occupy structurally and functionally distinct roles, as evidenced by their differential sequence homologies (77% vs. 62% identity to phage tube and sheath proteins, respectively) and disparate physicochemical properties (pI 9.41 vs. 6.92 for the 43 kDa N-terminal fragment) [1][2].

Quantitative Differentiation of Serracin-P 23 kDa Subunit: Head-to-Head Evidence Against the 43 kDa Sheath Subunit and Other HMW Bacteriocin Tube Proteins


N-Terminal Sequence Identity to Phage Tube Proteins vs. 43 kDa Sheath Subunit

The N-terminal sequence of the Serracin-P 23 kDa subunit displays higher identity to phage tail tube proteins than the 43 kDa subunit does to sheath proteins. Specifically, the 23 kDa subunit shares 77% identity with coliphage 186 tube protein, 71% with Salmonella enterica prophage Fels-2, 67% with Pseudomonas aeruginosa prophage φCTX, and 48% with coliphage P2 tube protein [1]. In contrast, the 43 kDa sheath subunit shares only 62% identity with Fels-2, 48% with coliphage P2 sheath protein, 43% with φCTX, and 38% with coliphage 186 sheath protein [1].

bacteriocin phage tail sequence homology

Molecular Mass Distinction within the HMW Bacteriocin Subunit Class

The Serracin-P 23 kDa subunit occupies a defined molecular mass niche among HMW bacteriocin tube proteins. SDS-PAGE analysis shows the 23 kDa band as one of two major subunits, with the 43 kDa band representing the sheath component [1]. The 23 kDa mass is notably larger than tube subunits from other well-characterized PTLBs: pyocin R tube protein is 18 kDa, xenorhabdicin tube protein is 20 kDa, and uredovoricin 20D3 tube protein is 21 kDa [1].

HMW bacteriocin molecular weight SDS-PAGE

Distinct Physicochemical Profile: pI and Hydrophobicity vs. 43 kDa Sheath Subunit

The 22‑residue N‑terminal fragment of the Serracin‑P 23 kDa subunit (ALPKKLKYLNLFNDGFNYMGVV) exhibits markedly different physicochemical properties compared to the 9‑residue N‑terminal fragment of the 43 kDa subunit (DYHHGVRVL). The 23 kDa fragment has a calculated pI of 9.41 and a hydrophobicity of 0.1, whereas the 43 kDa fragment has a pI of 6.92 and a hydrophobicity of –0.433 [1][2]. The full 23 kDa subunit (171 amino acids) and 43 kDa subunit (389 amino acids) also differ substantially in amino acid composition: the 23 kDa subunit is rich in aspartic acid/asparagine, glycine, lysine, leucine, serine, and arginine, while the 43 kDa subunit is rich in lysine, arginine, aspartic acid/asparagine, and leucine [1].

isoelectric point hydrophobicity physicochemical property

Induction-Dependent Activity: 100‑Fold Increase with Mitomycin C

Antibacterial activity of the serracin P complex is strongly induced by mitomycin C. In quantitative assays against Erwinia amylovora, the induced S. plymuthicum J7 culture supernatant achieved 2,200 × 10² AU/mL, whereas the noninduced supernatant yielded only 27 × 10² AU/mL, representing an approximately 81‑fold increase for the majority of strains and a reported overall increase of about 100‑fold [1].

mitomycin C induction antibacterial activity

In Vivo Efficacy Comparable to Streptomycin in Fire Blight Control

In greenhouse and field experiments, the antibacterial efficiency of serracin P (the intact bacteriocin complex containing the 23 kDa subunit) was generally comparable to that of streptomycin, a conventional antibiotic used for fire blight management [1][2]. This equivalence positions serracin P as a viable biological alternative, particularly in regions where streptomycin use in agriculture is restricted.

biopesticide streptomycin fire blight

Optimal Application Scenarios for Serracin-P 23 kDa Subunit Based on Quantitative Evidence


Structural Biology of Phage-Tail-Like Bacteriocins: Tube Protein Crystallography and Cryo-EM Studies

The Serracin-P 23 kDa subunit, with its defined N-terminal sequence (ALPKKLKYLNLFNDGFNYMGVV) and 77% identity to coliphage 186 tube protein [1], is an ideal candidate for high-resolution structural studies. Its distinct molecular mass (23 kDa) and basic pI (9.41) facilitate purification for X-ray crystallography or cryo-electron microscopy aimed at elucidating tube-sheath assembly mechanisms.

Agricultural Biopesticide Formulation Development

Given that the intact serracin P complex (containing the 23 kDa tube subunit) demonstrates in vivo efficacy comparable to streptomycin against fire blight [1][3], the 23 kDa subunit serves as a critical quality control marker for biopesticide manufacturing. Procurement of the purified subunit enables antibody generation for process analytics and ensures batch-to-batch consistency in structural integrity.

Comparative Genomics and Evolutionary Studies of PTLBs

The 23 kDa subunit's N-terminal sequence identity to phage tube proteins (77% with coliphage 186, 71% with Fels-2, 67% with φCTX, and 48% with P2) [1] makes it a valuable phylogenetic marker. Researchers investigating the evolutionary transition from bacteriophages to bacteriocins can utilize the 23 kDa subunit sequence (UniProt P83378) for alignment-based analyses and ancestral reconstruction.

Recombinant Expression and Synthetic Biology of Tailocin Nanomachines

The 23 kDa subunit is the core tube protein of serracin P; its assembly with the 43 kDa sheath subunit is required for functional particle formation [1]. Researchers engineering synthetic tailocins for targeted antimicrobial delivery can express the 23 kDa gene (171 amino acids) heterologously in E. coli or yeast [1], leveraging its distinct physicochemical profile (pI 9.41, hydrophobicity 0.1) [2] for downstream purification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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